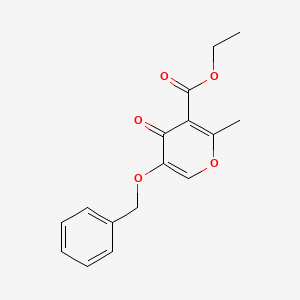
Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate is an organic compound belonging to the class of pyran derivatives This compound is characterized by a pyran ring substituted with benzyloxy, methyl, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a benzyloxy-substituted intermediate, followed by cyclization and esterification steps to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, solvent selection, and temperature control are crucial to achieving efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
- Oxidation can yield benzylic acids.
- Reduction can produce alcohol derivatives.
- Substitution can result in various substituted pyran derivatives.
Applications De Recherche Scientifique
Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate: shares structural similarities with other pyran derivatives such as:
Uniqueness:
- The presence of the benzyloxy group imparts unique chemical reactivity and biological activity compared to other pyran derivatives.
- The combination of functional groups in this compound allows for versatile applications in various fields of research.
Propriétés
Formule moléculaire |
C16H16O5 |
|---|---|
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-oxo-5-phenylmethoxypyran-3-carboxylate |
InChI |
InChI=1S/C16H16O5/c1-3-19-16(18)14-11(2)20-10-13(15(14)17)21-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
Clé InChI |
PXLOQRAILAUYLO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC=C(C1=O)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




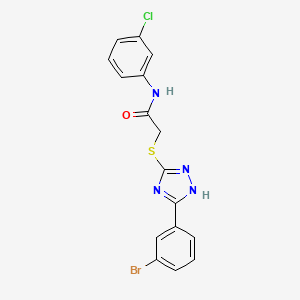
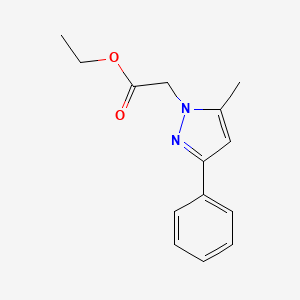

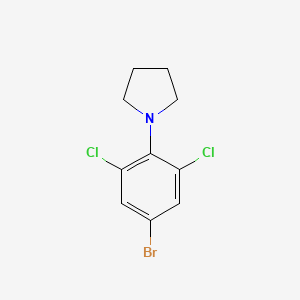
![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)

![3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11781239.png)

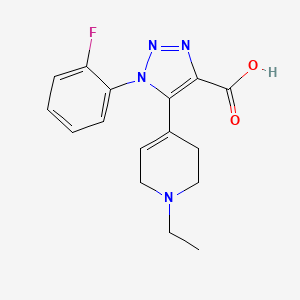
![6-(3-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781255.png)
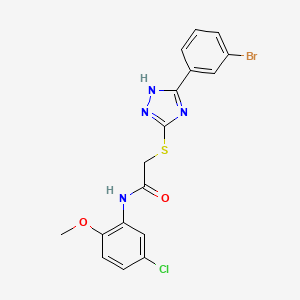
![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
